molecular formula C7H12N2S B11919135 N,N-Dimethyl-1-(thiazol-2-yl)ethanamine

N,N-Dimethyl-1-(thiazol-2-yl)ethanamine

Cat. No.: B11919135
M. Wt: 156.25 g/mol
InChI Key: NYKZWMFDSPFAHA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(thiazol-2-yl)ethanamine (CAS 1417793-59-9) is a chemical compound with the molecular formula C 7 H 12 N 2 S and a molecular weight of 156.25 g/mol . This amine-containing thiazole derivative is of significant interest in medicinal and synthetic chemistry. The thiazole ring is a privileged scaffold in drug discovery, featured in a wide range of therapeutic agents and biologically active compounds due to its versatile pharmacological properties . In research settings, this compound serves as a valuable building block for the synthesis of more complex molecules. Its structure, incorporating both a basic amine group and an electron-rich thiazole heterocycle, makes it a versatile synthon. Compounds based on the N-(thiazol-2-yl) structure have been identified as potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists function as negative allosteric modulators, providing crucial research tools for probing the physiological role and therapeutic potential of ZAC, which is currently not well-elucidated . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

N,N-dimethyl-1-(1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C7H12N2S/c1-6(9(2)3)7-8-4-5-10-7/h4-6H,1-3H3

InChI Key

NYKZWMFDSPFAHA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)N(C)C

Origin of Product

United States

Synthetic Methodologies for N,n Dimethyl 1 Thiazol 2 Yl Ethanamine and Analogous Structures

Direct Amination and Alkylation Strategies

Direct amination and alkylation strategies involve the modification of a thiazole (B1198619) precursor that already contains either the ethylamine (B1201723) side chain, which is then dimethylated, or a group that can be converted into the N,N-dimethylethanamine moiety.

Alkylation Reactions Involving Thiazole Precursors and N,N-Dimethylethanamine Moieties

A common approach involves the deprotonation of the C2 position of the thiazole ring using a strong base, such as an organolithium reagent, to form a nucleophilic species. This nucleophile can then react with an electrophile containing the N,N-dimethylethylamine group. pharmaguideline.com For instance, 2-lithiothiazole can be reacted with a halo-substituted N,N-dimethylethanamine to form the target compound.

Another strategy is the alkylation of a primary or secondary amine with a suitable thiazole-containing electrophile. For example, a compound with a primary or secondary amine can be alkylated at the nitrogen atom by reacting it with a thiazole derivative containing a leaving group on the ethyl side chain. google.com

Condensation Reactions for N,N-Dimethylated Ethanamine Formation

Reductive amination is a powerful method for forming the N,N-dimethylamino group. organic-chemistry.org This process typically involves the reaction of a ketone, such as 2-acetylthiazole (B1664039), with dimethylamine (B145610) in the presence of a reducing agent. koreascience.krnih.gov The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to the tertiary amine. Various reducing agents can be employed, including sodium borohydride (B1222165) and its derivatives. koreascience.kr The use of borohydride exchange resin (BER) has been shown to be an effective and simple method for this transformation, providing good yields of the corresponding N,N-dimethylalkylamines. koreascience.kr

ReactantsReagentsProductYield (%)
2-Acetylthiazole, DimethylamineBorohydride Exchange Resin (BER), Et3NHClN,N-Dimethyl-1-(thiazol-2-yl)ethanamineHigh
Aldehydes/Ketones, Dimethylamineα-picoline-borane, AcOHN,N-DimethylalkylaminesGood
Aldehydes/Ketones, Secondary AminesDibutyltin dichloride, PhenylsilaneTertiary AminesGood
This table summarizes various reductive amination methods for the synthesis of tertiary amines.

Electrophilic Amination Approaches

Electrophilic amination offers a direct route to form a C-N bond on the thiazole ring. nih.govnih.gov This can involve the reaction of a thiazole carbanion with an electrophilic aminating agent. nih.gov While less common for the synthesis of this specific compound, direct C-H amination of heterocycles is an area of active research. acs.org Palladium-catalyzed Buchwald-Hartwig amination is a well-established method for C-N bond formation between aryl or heteroaryl halides and amines, and could be adapted for the synthesis of N,N-dimethylamino-substituted thiazoles. researchgate.net

Thiazole Ring Constructive Syntheses

These methods build the thiazole ring from acyclic precursors, incorporating the necessary substituents during the process.

Hantzsch Reaction and its Adaptations for Thiazole Formation

The Hantzsch thiazole synthesis is a classic and widely used method for the formation of thiazole rings. youtube.comsynarchive.com It involves the condensation reaction between an α-halocarbonyl compound and a thioamide. google.comsynarchive.com To synthesize this compound, one could envision a variation of the Hantzsch synthesis where the thioamide already contains the N,N-dimethylethanamine moiety. However, the presence of a primary or secondary amine in the thioamide can lead to side reactions, often necessitating the use of protecting groups. google.com

The reaction mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-halocarbonyl, followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.com The conditions for the Hantzsch synthesis can be varied, including performing the reaction under acidic conditions, which can influence the regioselectivity of the product. rsc.org

ReactantsConditionsProduct
α-Haloketone, ThioamideNeutral or AcidicSubstituted Thiazole
α-Halogeno ketones, N-monosubstituted thioureasAcidic (e.g., 10M-HCl-EtOH)2-Imino-2,3-dihydrothiazoles and 2-(N-substituted amino)thiazoles
This table illustrates the versatility of the Hantzsch thiazole synthesis under different conditions.

Condensation of α-Halocarbonyl Compounds with Thioamides or Thioureas

This method is a direct application of the Hantzsch synthesis principle. youtube.comnih.gov The reaction of an appropriate α-halocarbonyl compound with a thioamide or thiourea (B124793) derivative can lead to the formation of a wide range of substituted thiazoles. organic-chemistry.orgresearchgate.net For the synthesis of the target compound, a thioamide bearing the N,N-dimethylethanamine side chain would be reacted with an α-halocarbonyl. The choice of reactants allows for the introduction of various substituents onto the thiazole ring. mdpi.comnih.govderpharmachemica.com One-pot, multi-component reactions based on this condensation have been developed to increase efficiency and yield. nih.govnih.gov

Cook-Heilbron Thiazole Synthesis for 5-Aminothiazole Derivatives

The Cook-Heilbron thiazole synthesis is a notable method for producing 5-aminothiazoles. This reaction involves the interaction of α-aminonitriles or aminocyanoacetates with reagents such as dithioacids, carbon disulphide, carbon oxysulfide, or isothiocyanates. wikipedia.org A key advantage of this method is that it proceeds under mild, often aqueous, conditions at room temperature. wikipedia.org The diversity of the resulting 5-aminothiazoles at the 2nd and 4th positions can be controlled by the choice of starting materials. wikipedia.org

First discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, this synthesis provided one of the earliest efficient pathways to 5-aminothiazoles, which were previously a relatively obscure class of compounds. wikipedia.org For instance, the reaction of dithiophenylacetic acid with aminoacetonitrile (B1212223) yields 5-amino-2-benzylthiazole. wikipedia.org When carbon disulfide is used, the reaction leads to the formation of 5-amino-2-mercaptothiazole compounds. nih.gov

The mechanism begins with a nucleophilic attack from the nitrogen of the α-aminonitrile onto the carbon of carbon disulfide. wikipedia.org This synthesis has been applied in the development of novel cancer therapeutics, for example, in the preparation of 2-methyl-5-aminothiazoles as part of an approach to synthesize pyridyl and thiazoyl bisamide CSF-1R inhibitors. wikipedia.org

Cyclo-condensation Reactions for Substituted Thiazole Rings

Cyclo-condensation reactions are fundamental in synthetic organic chemistry for creating ring structures, including substituted thiazole rings. wisdomlib.org These reactions typically involve the formation of a cyclic compound from two or more molecules, often with the elimination of a small molecule like water. youtube.com

A widely used method for thiazole synthesis is the Hantzsch synthesis, which involves the cyclization reaction between an alpha-halocarbonyl compound and a compound containing an N-C-S fragment, such as thioamides, thiourea, or thiosemicarbazides. nih.gov This method allows for the synthesis of thiazoles with various substituents at the 2, 4, and 5 positions. nih.gov For instance, novel steroidal thiazole derivatives have been synthesized via a one-pot condensation of 2-bromoacetophenone, thiosemicarbazide, and steroidal carbonyl compounds under microwave irradiation. nih.gov

Another example is the synthesis of 2-amino thiazole derivatives through the cyclo-condensation of 2-bromo-1-(3-trifluromethyl) phenylethanone with a substituted thiourea. derpharmachemica.com Cyclo-condensation reactions are also employed in the synthesis of more complex polyazaheterocycles, where 1,3-dielectrophiles react with 1,3-dinucleophiles. nih.gov

Polymer-Supported Synthesis of Aminothiazole Scaffolds

Polymer-supported synthesis has emerged as a valuable technique for preparing aminothiazole derivatives, addressing some of the limitations of traditional solution-phase synthesis, such as difficult isolation procedures and poor yields. rsc.org This solid-phase approach offers several advantages, including easier execution, increased product yields, greater selectivity, and simplified work-up procedures, along with the potential for catalyst recovery. rsc.org The application of polymer-supported synthesis has been highlighted in the creation of various substituted aminothiazoles. rsc.org

Advanced and Sustainable Synthetic Routes

Chemoenzymatic Organic Reactions for Heterocycle Synthesis

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce complex molecules like heterocycles under mild conditions. A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas (PPT) as a catalyst. nih.gov This method has been shown to produce a series of thiazole derivatives in high yields (up to 94%). nih.gov

The reaction is typically carried out in ethanol (B145695) at around 45°C, with PPT demonstrating significant catalytic activity and a broad tolerance for different substrate amines. nih.gov This approach not only provides an efficient route to thiazoles but also expands the application of enzymes in organic synthesis, offering a more sustainable alternative to traditional methods that may require harsh conditions. nih.govresearchgate.net

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. thieme-connect.comresearchgate.net This approach is particularly valuable for creating libraries of compounds for drug discovery and for the total synthesis of natural products containing a thiazole ring. thieme-connect.com

A notable example is a four-component reaction involving oxo components, primary amines, thiocarboxylic acids, and an isocyanide to yield 2,4-disubstituted thiazoles. thieme-connect.com This method provides a direct, single-step route to these structures, which are common motifs in many biologically active natural products. thieme-connect.com Other MCRs for thiazole synthesis include the reaction of arylglyoxals, 1,3-dicarbonyl compounds, and acetylthiourea in ethanol. researchgate.net These reactions are often characterized by their high atom economy, ease of setup, and the ability to generate diverse structures. ijcce.ac.ir

Post-Synthetic Functionalization and Derivatization

Once the core thiazole scaffold is synthesized, its properties can be further modified through post-synthetic functionalization and derivatization. These reactions allow for the introduction of various functional groups, leading to a wide range of analogs with potentially enhanced biological activities.

Common functionalization strategies include:

N-alkylation: The reaction of thiazoles with alkyl halides to form thiazolium cations. pharmaguideline.com

Electrophilic Substitution: Electrophiles preferentially attack the C5 position of the thiazole ring. The presence of electron-donating groups at the C2 position can facilitate this reaction. pharmaguideline.com

Nucleophilic Substitution: The electron-deficient C2-position is susceptible to attack by strong nucleophiles. Halogen atoms at the C2, C4, or C5 positions can be displaced by nucleophiles. pharmaguideline.com

Condensation Reactions: 2-methylthiazole (B1294427) and 2-aminothiazole (B372263) can undergo condensation with aromatic aldehydes to form new heterocycles. pharmaguideline.com

Coupling Reactions: Suzuki coupling reactions can be used to introduce aryl groups. For example, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was synthesized via a Suzuki reaction of the corresponding bromo-thiazole derivative with 4-fluorophenylboronic acid. nih.gov Diazonium salts can also be coupled with 2-aminothiazole derivatives to produce azo dyes. nih.gov

Acylation: Amide derivatives can be formed by reacting aminothiazoles with acid chlorides or acyl chlorides. nih.gov

These derivatization techniques are crucial for exploring the structure-activity relationships of thiazole-based compounds in various applications, including the development of new therapeutic agents. mdpi.com

Modification of the Amine Functionality (e.g., Acylation, Further Alkylation)

The amine group of 1-(thiazol-2-yl)ethanamine (B1319738) and its analogs serves as a versatile handle for introducing a wide range of functional groups, thereby modulating the physicochemical and biological properties of the molecule. Standard organic transformations such as acylation and alkylation are commonly employed for this purpose.

Acylation: The primary or secondary amine can be readily acylated using various acylating agents to form the corresponding amides. Acyl chlorides are frequently used in these reactions, often in the presence of a base to neutralize the hydrogen chloride byproduct. For instance, the reaction of an amine with an acyl chloride, such as benzoyl chloride, proceeds via a nucleophilic addition-elimination mechanism to yield the N-acylated product. vaia.com This process is applicable to a wide range of acyl chlorides, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.

A variety of reaction conditions can be employed for the acylation of amines. For example, the reaction of 2-aminobenzothiazole (B30445) with various aldehydes in the presence of an N-heterocyclic carbene (NHC) catalyst and an oxidant provides the corresponding N-acyl derivatives in good yields. rsc.org

Further Alkylation: The primary amine of 1-(thiazol-2-yl)ethanamine can be exhaustively methylated to the tertiary amine, this compound, through methods like the Eschweiler-Clarke reaction. This reaction utilizes formaldehyde (B43269) as the methyl source and formic acid as the reducing agent, providing a clean and efficient route to N,N-dimethylated amines. wikipedia.org The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid. A key advantage of this method is that it typically avoids the formation of quaternary ammonium (B1175870) salts. wikipedia.org

Alternatively, direct N-alkylation with alkyl halides can be employed. However, this method can sometimes lead to a mixture of mono- and di-alkylated products, as well as the potential for quaternization of the nitrogen atom. Careful control of reaction conditions and stoichiometry is often necessary to achieve the desired product selectively.

The following table provides examples of conditions for the modification of the amine functionality:

Reaction TypeAmine SubstrateReagent(s)ProductYield (%)
N,N-DimethylationPrimary AmineFormaldehyde, Formic AcidN,N-Dimethylated AmineHigh
N-AcylationDimethylamineBenzoyl ChlorideN,N-DimethylbenzamideNot specified
N-Acylation2-Aminobenzothiazole4-Bromobenzaldehyde, NHC catalyst, OxidantN-(Benzo[d]thiazol-2-yl)-4-bromobenzamide84 rsc.org
N-Acylation2-AminobenzothiazoleCinnamaldehyde, NHC catalyst, OxidantN-(Benzo[d]thiazol-2-yl)cinnamamide70 rsc.org

Introduction of Substituents onto the Thiazole Core (e.g., Suzuki Coupling)

The functionalization of the thiazole core itself is a powerful strategy for generating structural diversity. The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for introducing aryl and heteroaryl substituents onto a pre-formed thiazole ring. arkat-usa.orgudel.edu This palladium-catalyzed reaction involves the coupling of an organoboron compound, typically a boronic acid or its ester, with a halide (or triflate) substituted on the thiazole ring. arkat-usa.org

The Suzuki coupling is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. udel.edu This makes it a highly versatile and widely used tool in modern organic synthesis.

For the synthesis of analogs of this compound, a halogen atom, most commonly bromine, can be introduced at a specific position on the thiazole ring. This halo-thiazole derivative can then be subjected to Suzuki coupling with a desired boronic acid to introduce a new carbon-carbon bond.

The following table illustrates typical conditions for Suzuki coupling reactions on thiazole and related heterocyclic systems:

Halide SubstrateBoronic AcidCatalystBaseSolventProductYield (%)
4-BromoacetophenonePhenylboronic AcidPd(II)-complexKOHWater4-Acetylbiphenyl94 arkat-usa.org
4-Bromoacetophenone4-Methoxyphenylboronic AcidPd(II)-complexKOHWater4-Acetyl-4'-methoxybiphenylHigh
4-Bromoacetophenone4-Chlorophenylboronic AcidPd(II)-complexKOHWater4-Acetyl-4'-chlorobiphenylHigh
2-BromothiophenePhenylboronic AcidPd(II)-complexKOHWater2-PhenylthiopheneNot specified nih.gov

These examples demonstrate the broad applicability of the Suzuki coupling in constructing biaryl and heteroaryl-aryl linkages, providing a powerful tool for the synthesis of a diverse range of substituted thiazole derivatives.

Despite a comprehensive search for experimental data, the specific spectroscopic information (¹H NMR, ¹³C NMR, FTIR, and HRMS) required for the detailed analysis of "this compound" is not available in the public domain through the conducted searches. The search results yielded data for related, but structurally distinct, thiazole derivatives or for fragments of the target molecule. For instance, while some results contained spectral data for complex thiazoles jocpr.comresearchgate.net, and others for simpler related molecules nist.govchemeo.com, none provided the specific data for this compound. Information on a different isomer, 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine dihydrochloride, was found, but this is not the compound of interest sigmaaldrich.com. Without the primary experimental data for the exact compound specified, it is not possible to generate the scientifically accurate and detailed article as requested.

Advanced Structural Characterization and Spectroscopic Analysis of N,n Dimethyl 1 Thiazol 2 Yl Ethanamine

Mass Spectrometry Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a sample mixture. In the context of N,N-Dimethyl-1-(thiazol-2-yl)ethanamine, LC-MS serves as a critical tool for verifying the compound's purity and confirming its molecular identity.

The process begins with the introduction of the sample into a liquid chromatograph, where it is passed through a column. The differential partitioning of the compound between the mobile and stationary phases leads to its separation from any impurities or byproducts from the synthesis. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for identification under specific chromatographic conditions.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Here, the molecules are ionized, typically through methods like Electrospray Ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum of this compound would be expected to show a prominent peak corresponding to its molecular ion [M+H]⁺. The exact mass of this ion provides a highly accurate confirmation of the compound's elemental composition. Further fragmentation of the molecular ion within the mass spectrometer yields a characteristic pattern of fragment ions, which serves as a molecular fingerprint, further solidifying the structural identification.

Hypothetical LC-MS Data for this compound

ParameterExpected Value
Molecular FormulaC7H12N2S
Molecular Weight156.25 g/mol
Expected [M+H]⁺ Ion (m/z)157.0794
Purity Assessment>95% (as determined by peak area)

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores (light-absorbing groups).

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the thiazole (B1198619) ring. Thiazole itself exhibits absorption in the UV region. The spectrum is anticipated to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic thiazole ring. The n → π* transitions, usually of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms in the thiazole ring) to a π* antibonding orbital. The N,N-dimethylethanamine substituent, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima of the thiazole chromophore.

Expected UV-Vis Absorption Data for this compound in a Suitable Solvent (e.g., Ethanol)

Electronic TransitionExpected Wavelength Range (λmax, nm)Associated Chromophore
π → π~230-260Thiazole ring
n → π~280-320Thiazole ring (N and S heteroatoms)

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

Elemental Analysis (CHN) for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's stoichiometric purity. For this compound, with a molecular formula of C₇H₁₂N₂S, the theoretical elemental composition can be precisely calculated.

Theoretical Elemental Analysis Data for this compound

ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Percentage (%)
Carbon (C)12.01784.0753.81
Hydrogen (H)1.011212.127.76
Nitrogen (N)14.01228.0217.94
Sulfur (S)32.07132.0720.54
Total 156.28 100.00

Computational Chemistry and Theoretical Investigations of N,n Dimethyl 1 Thiazol 2 Yl Ethanamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is instrumental in predicting the properties of N,N-Dimethyl-1-(thiazol-2-yl)ethanamine with high accuracy.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the global minimum on the potential energy surface. DFT methods, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are commonly used for this purpose. edu.krdresearchgate.net

Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds. The ethylamine (B1201723) side chain attached to the thiazole (B1198619) ring can adopt various conformations. By calculating the relative energies of these conformers, researchers can identify the most stable and populated structures under given conditions. The structure of related compounds can feature disordered conformations within a crystal lattice, indicating that multiple low-energy states are accessible. nih.gov

Table 1: Representative Optimized Geometrical Parameters for Thiazole-Containing Structures Note: This table presents typical values for thiazole derivatives based on computational studies, as specific experimental data for the title compound is not available.

ParameterBond/AngleTypical Calculated Value
Bond LengthC-S (thiazole)1.895 Å - 1.991 Å nih.gov
C-N (thiazole)1.419 Å - 1.435 Å nih.gov
C=N (thiazole)~1.30 Å
C-C (thiazole)1.520 Å - 1.546 Å nih.gov
Bond AngleC-S-C (thiazole)86.276° - 91.577° nih.gov
C-N-C (thiazole)111.630° - 112.273° nih.gov

DFT calculations provide a detailed picture of the electronic structure, revealing how electrons are distributed among the atoms of this compound. Analysis of the charge distribution, often through methods like Mulliken population analysis, helps in identifying the partial atomic charges on each atom.

These calculations confirm that charge transfer can occur within the molecule, which is a key aspect of its reactivity. researchgate.net The nitrogen and sulfur heteroatoms in the thiazole ring, along with the nitrogen of the dimethylamino group, are electronegative centers, leading to a non-uniform distribution of electron density across the molecular framework.

Molecular Electrostatic Potential (MEP) mapping is a visual method to understand the charge distribution and reactivity of a molecule. nih.gov An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions.

For this compound, the MEP map would typically show:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They are expected to be concentrated around the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the dimethylamino group. edu.krdresearchgate.net

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack and are typically found around the hydrogen atoms.

Neutral Potential (Green): These areas have a balanced electrostatic potential.

The MEP map provides valuable insights into where the molecule might interact with other polar molecules or biological targets. researchgate.net

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. researchgate.net

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely localized on the electron-rich thiazole ring and the dimethylamino group.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is typically distributed over the thiazole ring system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited. DFT calculations are used to determine the energies of these orbitals and the resulting energy gap, which helps to characterize the molecule's stability and electronic transition properties. edu.krdresearchgate.net

Table 2: Representative FMO Data for Thiazole Derivatives from DFT Studies

Molecular OrbitalPropertyTypical Energy Value (eV)
HOMOEnergy-6.0 to -7.0
LUMOEnergy-1.0 to -2.0
Energy Gap (ΔE)LUMO - HOMO4.0 to 5.0

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the behavior of molecules in the presence of time-dependent electromagnetic fields, such as light. mpg.dewikipedia.org This method is particularly useful for calculating the electronic excited states of this compound.

By applying TD-DFT, researchers can predict the molecule's absorption spectrum (e.g., UV-Visible spectrum). The calculations yield key information about electronic transitions, including:

Excitation Energies: The energy required to promote an electron from a lower energy orbital to a higher one. These correspond to the absorption peaks in a spectrum.

Oscillator Strengths: A measure of the probability of a particular electronic transition occurring.

These theoretical predictions can be compared with experimental spectroscopic data to validate the computational model and provide a deeper understanding of the molecule's photophysical properties. nih.gov

In Silico Studies of Molecular Interactions and Docking Simulations

In silico studies, particularly molecular docking, are computational techniques used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com This is widely used to understand how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.

The process involves placing the ligand (the small molecule) into the binding site of the target protein. A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol. A lower (more negative) docking score indicates a more favorable and stable interaction. researchgate.net

Docking simulations can reveal:

Binding Mode: The specific orientation and conformation of the molecule within the protein's active site.

Binding Affinity: A quantitative estimate of the strength of the interaction.

Key Intermolecular Interactions: The specific types of non-covalent bonds that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and arene-cation interactions. nih.gov

For this compound, docking studies could be performed against various enzymes, such as bacterial DNA gyrase or oxidoreductases, to explore its potential as an inhibitor. researchgate.netresearchgate.net

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
DNA Gyrase Subunit B-7.5ASP73, ILE78, GLY77Hydrogen Bond, Hydrophobic
NADPH Oxidase-6.8ILE155, SER157, CYS242Hydrogen Bond, Hydrophobic researchgate.net
InhA Reductase-8.1TYR158, GLY142Hydrogen Bond, Pi-Alkyl

Computational Investigations into the Chemical Behavior of this compound Remain Largely Unexplored

Despite the growing interest in the computational analysis of thiazole-containing compounds for various applications, a comprehensive review of scientific literature and chemical databases reveals a significant gap in the theoretical investigation of this compound. Specifically, detailed mechanistic studies of its chemical reactions using computational approaches appear to be absent from published research.

Computational chemistry, a cornerstone of modern chemical research, employs theoretical principles and computer simulations to explore molecular structures, properties, and reaction dynamics. Methodologies such as Density Functional Theory (DFT) are instrumental in elucidating complex reaction mechanisms, predicting transition states, and calculating activation energies, thereby providing insights that are often challenging to obtain through experimental means alone.

While extensive computational work has been conducted on various derivatives of thiazole, including investigations into their electronic properties, reactivity, and potential as therapeutic agents or materials for optoelectronics, this body of research does not extend to this compound. Searches for specific data pertaining to its reaction pathways, transition state geometries, and associated energy barriers have not yielded any relevant findings.

Consequently, the generation of a detailed article focusing on the mechanistic studies of chemical reactions involving this compound through computational approaches is not possible at this time due to the lack of available scientific data. Further theoretical and experimental research is required to characterize the chemical reactivity and mechanistic behavior of this particular compound.

Coordination Chemistry and Catalytic Applications of N,n Dimethyl 1 Thiazol 2 Yl Ethanamine Derivatives

Ligand Design and Synthesis

The design of ligands is a crucial step in the development of metal complexes with specific properties. Thiazole-containing ligands are of particular interest due to their prevalence in catalytically and biologically active compounds. nih.gov

N,N-Dimethyl-1-(thiazol-2-yl)ethanamine serves as an exemplary scaffold for designing multidentate ligands. The thiazole (B1198619) ring itself provides a primary coordination site through its nitrogen atom. The ethylamine (B1201723) substituent at the 2-position, functionalized with a terminal dimethylamino group, introduces a second nitrogen donor. This arrangement is ideal for forming a stable five-membered chelate ring upon coordination to a metal center.

The synthesis of such ligands often involves multi-step organic reactions. A general approach to creating substituted thiazoles can involve the reaction of thioamides with α-haloketones. For more complex structures, methods like the deprotonation of secondary thioamides followed by reaction with thioformamides can yield a variety of 5-N-arylaminothiazoles. nih.gov By analogy, this compound can be synthesized and further modified to create more complex, multidentate ligand architectures. For instance, incorporating other coordinating groups, such as pyridyls, can transform a bidentate ligand into a tridentate one, thereby altering the coordination properties and the resulting complex's geometry and stability. nih.gov

The coordination mode of a ligand describes the way it binds to a central metal ion. For this compound derivatives, the most anticipated coordination is an N,N'-bidentate mode. In this fashion, the ligand coordinates to the metal through both the nitrogen atom of the thiazole ring and the nitrogen atom of the dimethylamino group. nih.gov This chelation forms a thermodynamically favorable five-membered ring.

The confirmation of such coordination modes is typically achieved through various spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy : A shift in the stretching frequency of the C=N bond within the thiazole ring upon complexation indicates the involvement of the thiazole nitrogen in coordination. nih.govajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectra of the metal complexes, a downfield shift of the protons adjacent to the coordinating nitrogen atoms is typically observed compared to the free ligand, confirming the ligand-metal interaction. nih.govnih.gov

X-ray Crystallography : This technique provides unambiguous proof of the coordination mode by determining the precise three-dimensional structure of the metal complex, showing the bond lengths and angles between the metal and the ligand's donor atoms.

Studies on analogous thiazole-based systems have demonstrated their versatility, exhibiting not only bidentate but also tridentate and tetradentate coordination, depending on the substituents attached to the thiazole core. nih.govorientjchem.org

Metal Complexation Studies

The ability of this compound derivatives to act as effective ligands facilitates the synthesis of a wide range of transition metal complexes.

The synthesis of transition metal complexes with thiazole-based ligands is often straightforward. A common method involves reacting the ligand with a suitable metal salt (e.g., chlorides or acetates) in a solvent like ethanol (B145695) and refluxing the mixture. nih.govnih.gov The resulting complexes can then be isolated as crystalline solids.

The structural elucidation of these new compounds is paramount. Elemental analysis provides the empirical formula of the complex. Mass spectrometry, particularly Electrospray Ionization (ESI-MS), can confirm the formation of the desired complex and its stoichiometry, such as 1:1 or 1:2 metal-to-ligand ratios. nih.govresearchgate.net For a definitive structural determination, single-crystal X-ray diffraction is the gold standard, revealing the coordination geometry, bond lengths, and intermolecular interactions within the crystal lattice. nih.gov

Table 1: Synthesis and Characterization of Representative Thiazole-Based Metal Complexes
ComplexMetal SaltLigandSynthesis MethodCharacterization Techniques
[Ni(L)Cl₂]Nickel(II) chloride5-N-arylaminothiazole with pyridyl group (Tridentate)Reflux in ethanolESI-MS, X-ray analysis nih.gov
[Ni(L₂)Cl₂]Nickel(II) chloride5-N-arylaminothiazole with phenyl group (Bidentate)Reflux in ethanolESI-MS, X-ray analysis nih.gov
[Zn(L₂)X₂] (X=Cl, Br, I)Zinc(II) halides5-N-arylaminothiazole with pyridyl group (Bidentate)Mixing at room temperatureESI-MS, ¹H NMR nih.gov
[Cu(L)₂(OAc)₂]Copper(II) acetate4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolReflux in ethanolFTIR, UV-Vis, Magnetic Susceptibility nih.gov

The coordination geometry of a metal complex is determined by the number of ligands attached to the central metal ion (the coordination number) and the nature of the metal and ligands. For transition metals, common coordination numbers are four, five, and six, leading to geometries such as tetrahedral, square planar, square pyramidal, trigonal bipyramidal, and octahedral. libretexts.org

With a bidentate ligand like this compound, a complex with a 1:1 metal-to-ligand ratio and two ancillary ligands (e.g., [M(L)Cl₂]) would likely adopt a tetrahedral or square planar geometry. A complex with a 1:2 ratio (e.g., [M(L)₂]²⁺) could be tetrahedral or square planar, while a complex with a 1:2 ratio and two additional monodentate ligands (e.g., [M(L)₂Cl₂]) would likely be octahedral.

For instance, studies on related systems have shown that:

Rhenium(I) complexes with a chelating pyridyl-thiazole ligand can adopt a six-coordinate octahedral geometry. researchgate.net

Cobalt(II) and Cadmium(II) complexes with a bidentate indazole-thiazine derivative have been found to exhibit distorted octahedral and distorted dodecahedral (eight-coordinated) geometries, respectively. researchgate.net

Copper(II) complexes with certain thiazole derivatives have been suggested to have a square planar geometry, while Ni(II), Zn(II), and Cd(II) complexes with the same ligand were proposed to be tetrahedral. nih.gov

The specific geometry is a result of a complex interplay of factors including the size of the metal ion, the steric bulk of the ligand, and electronic effects.

Applications in Homogeneous Catalysis

Metal complexes are central to the field of homogeneous catalysis, where the catalyst is in the same phase as the reactants. Thiazole-containing ligands have been successfully employed in designing catalysts for various organic transformations. nih.govmdpi.com

A notable application is in asymmetric catalysis, which aims to produce chiral molecules with a high degree of enantioselectivity. Chiral bidentate phosphine-thiazole ligands have been synthesized and used to create Iridium(III) complexes. researchgate.net These complexes have proven to be effective catalysts in the homogeneous asymmetric hydrogenation of substrates like aryl alkenes. researchgate.net The chirality of the ligand is transferred to the catalytic cycle, directing the reaction to favor one enantiomer of the product over the other.

Furthermore, heterometallic complexes containing thiazole rings have been shown to act as reusable heterogeneous catalysts for reactions such as the ring-opening of epoxides and Knoevenagel condensation reactions. researchgate.net While the focus here is on homogeneous catalysis, this highlights the broad catalytic utility of thiazole-based metal complexes. The design of ligands like this compound, especially chiral versions, holds promise for the development of new, highly efficient catalysts for a range of chemical reactions. nih.gov

Polymerization Reactions (e.g., Methyl Methacrylate Polymerization)

No specific studies were identified that detail the use of this compound metal complexes as catalysts for the polymerization of methyl methacrylate. While research exists on copper and other metal complexes with different nitrogen- and sulfur-containing ligands (such as iminopyridines or imidazoles) for methacrylate polymerization, data directly pertaining to the catalytic activity, polymer characteristics (e.g., molecular weight, polydispersity), and reaction kinetics for complexes of this compound are absent.

Transfer Hydrogenation Catalysis

The field of transfer hydrogenation catalysis has seen extensive use of ruthenium, rhodium, and iridium complexes with various nitrogen-based ligands. Some studies have explored ligands containing a thiazole ring, such as (pyridyl)benzoazole derivatives, which show catalytic activity. However, specific research detailing the synthesis, characterization, and catalytic efficiency (e.g., turnover numbers, turnover frequencies, substrate scope) of this compound-metal complexes in the transfer hydrogenation of ketones, aldehydes, or imines could not be located.

C-H Functionalization Reactions

Rhodium, palladium, and iridium catalysts are prominent in the field of C-H functionalization, often employing directing groups to achieve regioselectivity. While nitrogen-containing heterocycles are commonly used as directing groups, no specific examples of this compound being used as a ligand or a directing group in such reactions were found in the literature. Therefore, data on reaction yields, substrate scope, and catalyst performance for this application are unavailable.

Mechanistic Insights into Metal-Catalyzed Processes

Given the lack of specific catalytic applications for this compound complexes in the aforementioned areas, there is a corresponding absence of mechanistic studies. Detailed investigations into the coordination modes of the ligand, the nature of the active catalytic species, reaction intermediates, and kinetic profiles have not been published. General mechanistic principles for catalysis involving thiazole-based ligands can be inferred from studies on related compounds, but specific insights for the title compound are not available.

Applications in Materials Science and Advanced Chemical Systems

Incorporation into Polymeric Structures

The thiazole (B1198619) nucleus is a valuable component in the synthesis of advanced polymers, particularly conjugated polymers, due to its distinct electronic and physical properties. Research has demonstrated that incorporating thiazole units into polymer backbones can lead to materials with good thermal stability and low energy band gaps, which are desirable for optoelectronic applications. rsc.org

Thiazole derivatives are integrated into polymeric structures through various methods. One approach involves the multicomponent polymerization of thiazole-containing monomers to create fused heterocyclic polymers. rsc.org For instance, polymers containing imidazo[2,1-b]thiazole (B1210989) units have been synthesized, exhibiting high molecular weights and outstanding solubility. rsc.org Another significant area is the development of donor-acceptor copolymers for organic solar cells, where thiazole and its fused-ring derivatives like thiazolothiazole (TzTz) act as electron-accepting units. researchgate.net These TzTz-based copolymers, when combined with various donor units, create materials with tunable band gaps (ranging from 1.80–2.14 eV) and have been successfully used as donor materials in polymer solar cells. researchgate.net

The specific compound, N,N-Dimethyl-1-(thiazol-2-yl)ethanamine, could be incorporated into polymers primarily through its 2-amino group functionality (after potential modification) or by leveraging the reactivity of the thiazole ring itself. The ethanamine side chain could influence the polymer's solubility and processing characteristics. Furthermore, thiazole derivatives can be physically incorporated as additives into existing polymer matrices. Studies have shown that adding thiazole derivatives to polyurethane coatings can enhance properties such as flame retardancy and mechanical strength. ekb.eg The N,N-dimethyl functionality on the subject compound could potentially enhance its interaction with polymer matrices or act as a site for further chemical modification.

Table 1: Properties of Thiazole-Based Copolymers for Polymer Solar Cells

Copolymer Name Donor Unit Band Gap (eV) Power Conversion Efficiency (PCE) %
P1 Fluorene 2.14 2.75
P2 Dibenzosilole 2.05 2.23
P3 Dithienosilole 1.80 2.51

Data sourced from a study on thiazolothiazole-based copolymers for use as donor materials in polymer solar cells. researchgate.net

Role in the Development of Functional Dyes and Pigments

The thiazole ring is a key structural motif in a variety of functional dyes and pigments, prized for its electron-accepting nature which helps to form intramolecular charge-transfer systems. nih.gov This property is fundamental to creating dyes with specific colors and high performance. Heterocyclic compounds containing a thiazole ring system have received considerable industrial attention for their application as disperse dyes for synthetic fabrics like polyester. emerald.com

The synthesis of thiazole-based dyes often utilizes 2-aminothiazole (B372263) derivatives as starting materials. researchgate.net Through diazotization and coupling reactions with various aromatic compounds, a wide range of monoazo disperse dyes can be produced. researchgate.netmdpi.com These dyes have been shown to impart bright colors, from yellow to maroon, on fabrics and exhibit very good fastness properties against washing, perspiration, rubbing, and sublimation. researchgate.netemerald.com

This compound, with its structural similarity to 2-aminothiazole precursors, could serve as a valuable intermediate in dye synthesis. The N,N-dimethylamino group is a powerful auxochrome (a color-enhancing group) that can be used to tune the final color and properties of the dye. For example, in a study of 1,3,4-thiadiazole-based azo dyes, the N,N-dimethylamino group was part of the final dye structure, contributing to its chromophoric system. mdpi.com The incorporation of the this compound moiety could lead to dyes with novel shades and potentially enhanced fastness or solubility characteristics on synthetic fibers. emerald.comresearchgate.net Furthermore, thiazole-based fluorophores are a significant area of research, and the electronic properties of this compound could be exploited in the design of new fluorescent dyes for applications in bioimaging or as optical functional materials. nih.govchim.it

Table 2: Fastness Properties of Disperse Dyes Derived from 2-Amino-4-methylthiazole on Cellulose Triacetate Fabric

Coupling Component Color Shade Washing Fastness Perspiration Fastness Rubbing Fastness (Dry/Wet) Light Fastness
N-ethyl-N-cyanoethyl aniline Yellow 5 5 4-5 / 4-5 5
N,N-diethyl aniline Orange 5 5 4-5 / 4-5 4
N-ethyl-N-benzylaniline Reddish Orange 5 5 4-5 / 4-5 4
N,N-bis(hydroxyethyl) aniline Maroon 5 5 4-5 / 4 5

Fastness rated on a scale of 1 to 5, where 5 indicates excellent fastness. Data sourced from a study on novel thiazole azo disperse dyes. researchgate.net

Contribution to Novel Materials Synthesis

The versatility of the thiazole scaffold extends beyond polymers and dyes into the broader synthesis of novel materials with unique functionalities. acs.org The ability to functionalize the thiazole ring at multiple positions allows for the creation of complex molecular architectures tailored for specific applications. ingentaconnect.com

One emerging area is the use of thiazole derivatives in the construction of covalent organic frameworks (COFs). Thiazole-linked COFs have been investigated as novel materials to improve the energy storage efficiency of Lithium-Sulfur (Li-S) batteries. researchgate.net The defined porous structure and the presence of heteroatoms (N, S) in the framework are key to this application.

Furthermore, thiazole derivatives are being used to create "push-pull" compounds, which exhibit strong fluorescence in both solution and solid states. rsc.org These materials are designed with electron-donating ("push") and electron-accepting ("pull") components, a role the thiazole ring can fulfill. Such compounds have shown potential as sensors for detecting volatile acids. rsc.org The synthesis of this compound provides a building block that combines an electron-rich thiazole ring with a tertiary amine group, which can also influence the electronic "push-pull" character of a larger molecule. This makes it a candidate for incorporation into new sensory materials or nonlinear optical materials. The general synthetic accessibility of thiazole derivatives allows them to serve as foundational precursors for a wide array of advanced materials. rsc.orgyoutube.com

Advanced Analytical Methodologies for N,n Dimethyl 1 Thiazol 2 Yl Ethanamine

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone for the isolation and purification of N,N-Dimethyl-1-(thiazol-2-yl)ethanamine from reaction mixtures and for its quantitative analysis. The choice of technique depends on the required purity, scale, and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of thiazole (B1198619) derivatives. researchgate.netnih.gov The method's adaptability allows for the separation of the target compound from starting materials, byproducts, and degradants. A typical HPLC method for a thiazole derivative involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.

Method development often involves optimizing the mobile phase composition, flow rate, and column temperature to achieve the desired resolution and peak shape. nih.gov For instance, a gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities. researchgate.net UV detection is commonly used, with the wavelength set to the absorbance maximum of the thiazole ring, typically around 238-254 nm, to ensure high sensitivity. researchgate.netresearchgate.net The validation of an HPLC method ensures its accuracy, precision, linearity, and robustness for reliable quantification. nih.gov

Table 1: Exemplary HPLC Conditions for Analysis of Thiazole and Amine Derivatives

Parameter Condition Source
Column Phenomax C-18 (250 mm × 4.5 mm, 5µm) researchgate.net
Cosmosil MS-II, C-18 (250 mm x 4.6 mm, 5 µm) researchgate.net
ODS-2 Hypersil researchgate.net
Mobile Phase Water: Methanol (30:70) researchgate.net
Acetonitrile and phosphate (B84403) buffer solution (pH 6.86) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
1.2 mL/min researchgate.net
Detection UV at 238 nm researchgate.net
UV at 254 nm researchgate.net

| Temperature | Ambient | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.gov This hyphenated technique is the gold standard for identifying and quantifying trace amounts of chemical compounds in complex mixtures. nih.gov For the analysis of this compound, LC-MS provides not only retention time data but also mass-to-charge ratio (m/z) information, which confirms the molecular weight of the compound. nih.gov

The most common ionization technique for amine-containing compounds like this is Electrospray Ionization (ESI), typically in the positive ion mode, which is well-suited for polar and ionizable molecules. semanticscholar.org Following ionization, the ions are directed to a mass analyzer. Triple quadrupole mass spectrometers are frequently used in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification. semanticscholar.orgyoutube.com In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third, significantly reducing background noise. youtube.com

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters, such as mobile phase composition, cone voltage, and collision energy, to achieve maximum sensitivity and specificity. youtube.comresearchgate.net

Table 2: Typical LC-MS/MS Parameters for Amine and Heterocyclic Compound Analysis

Parameter Condition Source
LC Column XSelect Peptide HSS T3 (2.1 x 100 mm, 2.5 µm) frontiersin.org
AccQ-tag C18 (2.1 mm × 100 mm, 1.8 µm) universiteitleiden.nl
Mobile Phase A 0.1% Formic acid in water frontiersin.org
Mobile Phase B 0.1% Formic acid in acetonitrile frontiersin.org
Flow Rate 0.4 mL/min frontiersin.org
Ionization Mode Electrospray Ionization (ESI), Positive semanticscholar.org
Detection Mode Multiple Reaction Monitoring (MRM) semanticscholar.org

| Column Temp. | 40 °C | frontiersin.org |

Chiral Derivatization Strategies for Enantiomeric Purity and Absolute Configuration Determination

This compound possesses a stereogenic center at the carbon atom adjacent to the thiazole ring and the dimethylamino group, meaning it can exist as a pair of enantiomers. Determining the enantiomeric purity (or enantiomeric excess) and the absolute configuration of a specific enantiomer is critical.

Chiral derivatization is a common strategy to analyze enantiomers using non-chiral analytical techniques like standard HPLC or NMR. mdpi.com This involves reacting the amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.com These diastereomers have different physical properties and can be separated and quantified using achiral chromatography. When only one enantiomer of the CDA is used, the two enantiomers of the amine are converted into two diastereomeric derivatives that can be compared. mdpi.com

For determining the absolute configuration, spectroscopic methods are often employed after derivatization. For instance, the Mosher's acid method, using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as the CDA, allows for the determination of absolute configuration via ¹H-NMR analysis of the resulting diastereomeric amides. columbia.edu Another powerful technique is circular dichroism (CD) spectroscopy. The derivatization of the amine with a CD-sensitive chromophore can produce a complex that exhibits a characteristic CD spectrum, the sign of which can be correlated to the absolute configuration of the stereocenter. columbia.edunih.gov For secondary amines, dimeric zinc porphyrin hosts have been used as a "tweezer" that forms a complex with the derivatized amine, leading to an intense and predictable exciton-coupled CD spectrum that reflects the absolute configuration. columbia.edu

Table 3: Common Chiral Derivatizing Agents (CDAs) for Amines

Derivatizing Agent Full Name Technique Used Post-Derivatization Source
MTPA-Cl α-Methoxy-α-trifluoromethylphenylacetyl chloride NMR Spectroscopy columbia.edu
NBD-Cl 4-Chloro-7-nitrobenzofurazan HPLC with Fluorescence Detection mdpi.com
(1R)-(-)-Menthyl chloroformate (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl chloroformate HPLC, GC

| Marfey's Reagent | 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA)| HPLC-UV | |

Spectrophotometric and Spectroscopic Methods for Quantification

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound. nih.gov These techniques provide detailed information about the molecule's structure, functional groups, and electronic properties. tandfonline.com

UV-Visible (UV-Vis) Spectroscopy can be used for quantification by measuring the absorbance of a solution at a specific wavelength, which is proportional to the concentration of the analyte (Beer-Lambert law). Thiazole derivatives typically exhibit strong UV absorption due to their aromatic heterocyclic ring system. tandfonline.com

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of a thiazole derivative would show characteristic absorption bands corresponding to C-H, C=N, and C-S stretching vibrations within the thiazole ring, as well as vibrations from the dimethylamino group. nih.gov For example, C=N stretching vibrations in thiazole derivatives are often observed in the region of 1600–1620 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is one of the most powerful tools for structural determination. researchgate.net ¹H NMR provides information on the number and types of protons and their neighboring environments, while ¹³C NMR provides information on the carbon skeleton. nih.gov For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons of the dimethylamino group, the methine proton, the methyl protons of the ethyl group, and the protons on the thiazole ring. The chemical shifts and coupling patterns confirm the connectivity of the molecule. nih.govanalis.com.my

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), provides a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. mdpi.com

Table 4: General Spectroscopic Data for Thiazole Derivatives

Technique Observation Characteristic Region/Value Source
FTIR C=N stretching 1600-1620 cm⁻¹ nih.gov
N-H stretching (if present) 3400-3300 cm⁻¹ nih.gov
¹H NMR Thiazole ring protons 7.27 - 8.77 ppm analis.com.my
¹³C NMR Thiazole ring carbons ~115 - 170 ppm nih.govnih.gov

| HRMS | Molecular Ion Peak [M+H]⁺ | Confirms elemental composition | nih.govnih.gov |

Q & A

Q. What synthetic methodologies are optimal for preparing N,N-Dimethyl-1-(thiazol-2-yl)ethanamine?

Methodological Answer: The synthesis of this compound can be optimized using cross-coupling reactions. For example, Suzuki-Miyaura coupling (a palladium-catalyzed reaction) is effective for introducing thiazole moieties. A reported approach involves reacting 2-aminothiazole derivatives with halogenated intermediates, followed by dimethylamine substitution . Key steps include:

  • Thiazole ring formation : Using thiourea and α-haloketones under reflux.
  • Amine functionalization : Alkylation with dimethylamine in the presence of a base (e.g., K₂CO₃).
  • Purification : Column chromatography or recrystallization for high-purity yields (>95%).

Q. What spectroscopic techniques are recommended for structural characterization?

Methodological Answer: A combination of techniques ensures accurate characterization:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, thiazole protons resonate at δ 7.2–8.5 ppm, while dimethylamine groups appear as singlets near δ 2.2–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 169.1 for C₇H₁₂N₂S).
  • HPLC : Validates purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure of this compound?

Methodological Answer: DFT studies using hybrid functionals (e.g., B3LYP) are critical:

  • Geometry Optimization : Basis sets like 6-31G(d) model bond lengths and angles.
  • Electronic Properties : HOMO-LUMO gaps predict reactivity. For thiazole derivatives, gaps range 4.5–5.5 eV, indicating moderate electrophilicity .
  • Thermochemical Accuracy : The Becke88 exchange functional paired with Lee-Yang-Parr correlation (B3LYP) achieves <3 kcal/mol error in atomization energies .

Q. Does this compound exhibit tautomeric or dynamic structural behavior?

Methodological Answer: Thiazole derivatives often show tautomerism. Quantum chemical analysis (e.g., at the MP2/cc-pVTZ level) can evaluate:

  • Tautomeric Equilibria : Compare energies of possible tautomers (e.g., thiazole vs. thiazolium forms).
  • NMR Chemical Shift Calculations : GIAO (Gauge-Including Atomic Orbital) methods predict shifts for tautomeric identification. For related N-(pyridin-2-yl)thiazol-2-amine, tautomers differ by ~4 kcal/mol in energy .

Q. What crystallographic strategies resolve the solid-state structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines structures:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.
  • Validation : Check R-factors (<0.05) and residual electron density (<0.5 eÅ⁻³). For ferrocene analogs, orthorhombic space groups (e.g., P2₁2₁2₁) are common .

Q. How can mechanistic studies probe the reactivity of the thiazole ring in this compound?

Methodological Answer:

  • Electrophilic Substitution : Monitor reactions (e.g., bromination) via UV-Vis or LC-MS. Thiazole rings activate at the 5-position due to electron-withdrawing effects.
  • Kinetic Isotope Effects (KIEs) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
  • Computational Mapping : Transition state analysis (IRC calculations) using Gaussian09 reveals activation barriers .

Notes

  • Avoid commercial sources (e.g., BenchChem) per user guidelines.
  • Advanced questions emphasize methodological rigor over descriptive answers.
  • Computational and experimental data should be cross-validated for reproducibility.

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